6-(Butan-2-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
6-(Butan-2-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds such as barbiturates are known to interact with gaba-a receptors . These receptors are predominantly on the post-synaptic membrane, and upon activation, open chloride channels to hyperpolarize the neuron and decrease firing rate .
Mode of Action
It can be inferred from related compounds that it may potentiate gaba-a receptors and inhibit receptors for neuronal acetylcholine, and kainate . This results in the desensitization of their respective neurons, producing sedation .
Biochemical Pathways
Based on the potential interaction with gaba-a receptors, it can be inferred that it may affect the gabaergic neurotransmission pathway .
Pharmacokinetics
Similar compounds such as barbiturates are known to have an intermediate duration of action . The therapeutic index is quite wide as doses vary considerably from patient to patient .
Result of Action
Based on the potential interaction with gaba-a receptors, it can be inferred that it may result in sedation .
Action Environment
It is known that factors such as ph, temperature, and presence of other substances can affect the action of similar compounds .
Properties
IUPAC Name |
6-butan-2-yl-3-methyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-6(2)7-5-8(12)11(3)9(13)10-7/h5-6H,4H2,1-3H3,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOGAIZGYCVJQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=O)N(C(=O)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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